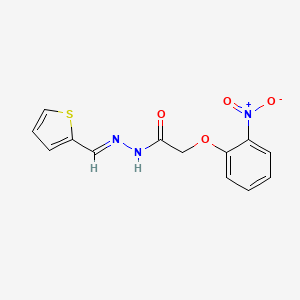

![molecular formula C13H15N9OS B5541962 N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine and related derivatives involves multiple steps, including the reaction of 5-amino-1,2,3,4-tetrazole with aromatic aldehydes and cyanamide in pyridine under controlled microwave heating. This process results in high yields and showcases the efficiency of microwave-assisted synthesis for these types of compounds (Moustafa et al., 2020).

Molecular Structure Analysis

The molecular structure of related triazine derivatives has been elucidated using X-ray crystallography, providing valuable insights into their geometric and electronic configurations. For example, the crystal structure of 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate was determined, revealing the planarity of the methyl imidazotriazinone ring system and the methoxyphenyl groups (Udupa, 1982).

Chemical Reactions and Properties

The chemical reactions involving N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine derivatives are diverse, including reactions with nucleophilic reagents to produce compounds with potential biological activity. For instance, reactions with 4-methoxy-2-aminobenzothiazole and phenylsubstituted thiourea in alkaline medium have been explored (Sareen et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are crucial for understanding their behavior in various environments. However, specific details on the physical properties of N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine were not directly found in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical groups, potential for hydrogen bonding, and electrophilic/nucleophilic characteristics, are important for applications in synthesis and material science. The synthesis of derivatives through reactions with various amines and the exploration of their antibacterial and antifungal activities illustrate the chemical versatility of these compounds (Kushwaha & Sharma, 2022).

Scientific Research Applications

Synthesis and Biological Activity

Novel Heterocyclic Compounds Synthesis : The chemical compound has been utilized as a precursor or part of the synthesis process in creating novel heterocyclic compounds. For instance, research has led to the development of various new heterocyclic entities such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activities : Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives have shown to possess good to moderate activities against various microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş et al., 2010).

Cyclic Dipeptidyl Ureas Synthesis : Another application involves the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas. These compounds have been prepared through specific synthetic pathways, opening avenues for the creation of novel cyclic dipeptidyl ureas with potential biological activities (Sañudo et al., 2006).

Phosphodiesterase Type 4 Inhibitors : The compound has also found application in the development of phosphodiesterase type 4 inhibitors, a new structural class of potent inhibitors with high isoenzyme selectivity. This discovery is significant for therapeutic applications, particularly in reducing inflammation and potentially treating other conditions related to the enzyme's activity (Raboisson et al., 2003).

Mechanism of Action

properties

IUPAC Name |

2-N-(4-methoxyphenyl)-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N9OS/c1-22-13(19-20-21-22)24-7-10-16-11(14)18-12(17-10)15-8-3-5-9(23-2)6-4-8/h3-6H,7H2,1-2H3,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCWMYPABJUJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N9OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)